BenchChemオンラインストアへようこそ!

3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Lipophilicity Lead optimization ADME prediction

3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-58-0) is a disubstituted 4-azaindole building block bearing a bromine atom at the C3 position and a trifluoromethyl group at the C6 position of the pyrrolo[3,2-b]pyridine core. With a molecular formula of C8H4BrF3N2 and a molecular weight of 265.03 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, particularly those requiring vector exploration from the 6-position of the 4-azaindole scaffold.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 1190311-58-0
Cat. No. B3218716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
CAS1190311-58-0
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2/c9-5-3-13-6-1-4(8(10,11)12)2-14-7(5)6/h1-3,13H
InChIKeyZWSQHBHPRJKUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-58-0): Core Scaffold Identity and Procurement Context


3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-58-0) is a disubstituted 4-azaindole building block bearing a bromine atom at the C3 position and a trifluoromethyl group at the C6 position of the pyrrolo[3,2-b]pyridine core [1]. With a molecular formula of C8H4BrF3N2 and a molecular weight of 265.03 g/mol, this compound serves as a key synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, particularly those requiring vector exploration from the 6-position of the 4-azaindole scaffold [2]. The presence of the C3-bromo substituent provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the C6-CF3 group imparts distinct electronic and lipophilic properties that differentiate it from non-fluorinated or regioisomeric analogs [3].

Why 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine Cannot Be Interchanged with Common In-Class Analogs


Within the pyrrolo[3,2-b]pyridine (4-azaindole) building block family, seemingly minor changes in substituent identity or position produce significant shifts in physicochemical properties—differences that propagate directly into lead optimization outcomes. The C3-bromo substituent increases computed lipophilicity by ΔXLogP3 = +0.6 relative to the unsubstituted 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine parent (XLogP3 2.6 vs. 2.0) [1][2]. Compared to the 3-chloro analog (MW 220.58 g/mol), the bromo compound carries a 20.2% greater molecular weight (265.03 g/mol), altering both fragment-based metrics and downstream pharmacokinetic predictions [1][3]. Furthermore, the regioisomeric analog 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine exhibits a different XLogP3 of 2.7 despite identical molecular formula, demonstrating that CF3 placement within the azaindole ring system is not lipophilicity-neutral [4]. These quantifiable differences mean that substituting one analog for another in a synthetic sequence or SAR study introduces uncontrolled variables that can confound potency, selectivity, and ADME optimization.

Quantitative Differentiation Evidence: 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine Versus Closest Analogs


Lipophilicity Gain Versus Non-Halogenated Parent Scaffold

The introduction of a bromine atom at the C3 position markedly increases computed lipophilicity compared to the unsubstituted parent 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine. The target compound (3-Br, 6-CF3) has a computed XLogP3-AA of 2.6, whereas the parent scaffold lacking the C3 halogen has an XLogP3-AA of 2.0 [1]. This represents a ΔXLogP3 of +0.6, equivalent to a 30% increase, which is significant in the context of lead optimization where each log unit can substantially alter membrane permeability, solubility, and metabolic stability [2]. This differentiation is critical for medicinal chemists who need a brominated intermediate that provides both synthetic versatility and a specific lipophilicity window for CNS or kinase-targeted programs.

Lipophilicity Lead optimization ADME prediction

Molecular Weight Differentiation from 3-Chloro Analog

Substituting the C3-chlorine with bromine increases molecular weight from 220.58 g/mol to 265.03 g/mol (ΔMW = +44.45 g/mol, a 20.2% increase), while maintaining identical XLogP3 (2.6 for both) and TPSA (28.7 Ų for both) [1][2]. This is pharmacokinetically relevant: the bromo analog adds one heavy atom (bromine atomic mass 79.9 vs. chlorine 35.5) without altering hydrogen-bond donor/acceptor counts or rotatable bonds. In fragment-based drug design, the heavier bromo analog contributes different 3D shape and electrostatic potential surfaces that can be exploited for target binding, while in a procurement context, the choice between these two building blocks determines both the reactivity profile of downstream cross-coupling reactions and the final molecular properties of the elaborated lead compound.

Fragment-based drug design Scaffold hopping Heavy atom count

Regioisomeric Differentiation: 6-CF3 Versus 5-CF3 Substitution

The position of the trifluoromethyl group on the pyrrolo[3,2-b]pyridine core influences both computed lipophilicity and kinase selectivity vector orientation. The 6-CF3 isomer (target compound) has XLogP3 = 2.6, while the 5-CF3 regioisomer (3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine) has XLogP3 = 2.7, a difference of ΔXLogP3 = +0.1 [1][2]. Though the molecular formula and all other computed descriptors (MW, TPSA, HBD, HBA, rotatable bonds) are identical, the 6-CF3 isomer presents the trifluoromethyl group at a position that maps to a distinct vector in 3D space. In the context of kinase inhibitor design, the 6-position of the 4-azaindole scaffold has been established as a critical exit vector for accessing selectivity pockets in FGFR and other kinase targets; the 5-CF3 regioisomer directs substitution into a sterically and electronically distinct region of the ATP-binding site [3]. For procurement, these two regioisomers are not functionally interchangeable despite sharing CAS-level molecular identity.

Regiochemistry Kinase selectivity Vector exploration

Aza-Indole Isomer Differentiation: Pyrrolo[3,2-b]pyridine Versus Pyrrolo[3,2-c]pyridine Core

The target compound is based on the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold, while the identically substituted pyrrolo[3,2-c]pyridine (5-azaindole) isomer (CAS 1190315-61-7) represents a distinct chemotype. Both share the same molecular formula, molecular weight (265.03 g/mol), and computed XLogP3 (2.6), yet differ fundamentally in the position of the pyridine nitrogen atom [1][2]. The 4-azaindole scaffold places the pyridine nitrogen at a position analogous to the hinge-binding region of ATP-competitive kinase inhibitors, whereas the 5-azaindole isomer presents a different hydrogen-bond acceptor geometry. This structural isomerism results in distinct kinase selectivity profiles and synthetic accessibility; the pyrrolo[3,2-b]pyridine core has been validated in multiple clinical candidates targeting FGFR, while the pyrrolo[3,2-c]pyridine isomer has been explored for different target classes [3].

Azaindole isomerism Scaffold selection Kinase hinge binding

C3-Br Reactivity Advantage in Palladium-Catalyzed Cross-Coupling Relative to C3-Cl

The C3-bromo substituent on the target compound offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to the C3-chloro analog, based on well-established aryl halide reactivity scales. The C-Br bond dissociation energy (BDE ≈ 70 kcal/mol for aryl bromides) is significantly lower than the C-Cl BDE (≈84 kcal/mol for aryl chlorides), facilitating oxidative addition to Pd(0) catalysts under milder conditions [1]. This translates to faster reaction rates at lower temperatures and often higher yields in Suzuki-Miyaura and Buchwald-Hartwig couplings. For the pyrrolo[3,2-b]pyridine scaffold specifically, the 3-position bromine serves as an excellent handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and amine substituents [2]. The chloro analog may require more forcing conditions (elevated temperature, stronger bases, specialized ligands) that can lead to decomposition of the acid-sensitive pyrrole ring or the CF3 group.

Cross-coupling reactivity Suzuki-Miyaura Building block utility

Predicted Physicochemical Property Profile for Purification and Handling

The target compound has predicted density of 1.8±0.1 g/cm³, boiling point of 338.3±37.0 °C at 760 mmHg, and flash point of 158.4±26.5 °C . These values place it in a volatility and thermal stability range that is compatible with standard laboratory handling, silica gel chromatography, and short-path distillation if needed. The molecular weight of 265.03 g/mol and computed XLogP3 of 2.6 indicate that the compound partitions favorably into organic solvents (ethyl acetate, dichloromethane) during extractive workup, facilitating purification. The presence of only one hydrogen bond donor (pyrrole NH) and four hydrogen bond acceptors suggests moderate polarity compatible with normal-phase flash chromatography. These handling characteristics are advantageous for a building block intended for multi-step synthetic sequences where intermediate purification is critical.

Purification Storage Physicochemical characterization

Recommended Application Scenarios for 3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring 6-Position Vector Exploration

For medicinal chemistry programs targeting FGFR, CDK, or other kinases where the 4-azaindole scaffold serves as the ATP-competitive hinge-binding motif, the 6-CF3 substituent provides a specific lipophilic vector (XLogP3 = 2.6) for accessing selectivity pockets, as demonstrated in published FGFR4 inhibitor co-crystal structures [1]. The C3-bromo handle enables subsequent diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling to explore SAR at the solvent-exposed region. This compound is the correct regioisomeric choice when the 6-position vector is required; use of the 5-CF3 regioisomer (XLogP3 = 2.7) would direct the CF3 group into a different region of the ATP-binding site with potentially divergent selectivity outcomes [2].

Fragment Elaboration with Defined Lipophilicity and Halogen-Dependent Reactivity

When a fragment-growing strategy demands a brominated 4-azaindole intermediate with a computed XLogP3 of 2.6, the target compound offers the correct balance of lipophilicity and synthetic utility. Compared to the 3-chloro analog (identical XLogP3 of 2.6 but 20.2% lower molecular weight at 220.58 g/mol), the bromo compound provides heavier atom substitution for crystallographic phasing (anomalous scattering from bromine) and superior cross-coupling reactivity due to the lower C-Br bond dissociation energy (≈70 kcal/mol vs. ≈84 kcal/mol for C-Cl) [3]. This makes it the preferred choice when both structural biology support and efficient diversification are required from a single building block [4].

Scaffold-Hopping Studies Across Azaindole Isomers

In systematic scaffold-hopping exercises comparing 4-azaindole (pyrrolo[3,2-b]pyridine) versus 5-azaindole (pyrrolo[3,2-c]pyridine) cores, the target compound serves as the 4-azaindole representative with 3-Br, 6-CF3 substitution. Despite identical computed physicochemical descriptors (XLogP3 2.6, TPSA 28.7 Ų, MW 265.03) between the two azaindole isomers, the distinct pyridine nitrogen position produces different hydrogen-bond acceptor geometry—a critical factor in kinase hinge binding [5]. Procurement of both isomers as matched pairs enables rigorous assessment of scaffold effects on target potency and selectivity.

Multi-Step Synthesis of Trisubstituted Pyrrolo[3,2-b]pyridine Derivatives via Sequential Cross-Coupling

The target compound is ideally suited as a starting material for synthetic sequences requiring initial functionalization at the C3 position via palladium-catalyzed cross-coupling (exploiting the reactive C-Br bond), followed by further elaboration. The predicted physicochemical profile—boiling point of 338.3±37.0 °C and flash point of 158.4±26.5 °C—indicates sufficient thermal stability for standard coupling conditions (60–120 °C) without degradation . The XLogP3 of 2.6 and TPSA of 28.7 Ų facilitate organic-phase extraction and normal-phase chromatographic purification of intermediates between synthetic steps, supporting efficient multi-step workflow in a medicinal chemistry laboratory setting.

Quote Request

Request a Quote for 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.